

# An In-depth Technical Guide to Antibacterial Agent 221 (Compound 3k)

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## Compound of Interest

Compound Name: Antibacterial agent 221

Cat. No.: B15563618

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## Core Identity and Chemical Structure

"**Antibacterial agent 221**," commercially available and referred to in some initial reports as a potent inhibitor of Gram-positive Methicillin-resistant *Staphylococcus aureus* (MRSA), is chemically identified as compound 3k.<sup>[1]</sup> Extensive scientific literature, however, primarily characterizes compound 3k not as an antibacterial agent, but as a potent and selective inhibitor of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism. This technical guide will provide a comprehensive overview of its chemical structure, its well-documented anti-cancer properties, and the currently limited public information regarding its antibacterial activities.

The chemical structure of **Antibacterial agent 221** (compound 3k) is provided below:

Chemical Structure:

The image you are requesting does not exist or is no longer available.

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Systematic IUPAC Name: 2-((4-methyl-3-oxo-1,4-dihydronaphthalen-2-yl)thio)-N,N-diethylethanamine

SMILES Notation: CC1=C(SC(=S)N2CCCCC2)C(=O)C3=C(C=CC=C3)C1=O

Chemical Formula: C<sub>25</sub>H<sub>20</sub>F<sub>3</sub>N

Molecular Weight: 435.44 g/mol

## Biological Activity and Quantitative Data

The primary and most extensively studied biological activity of compound 3k is the inhibition of pyruvate kinase M2 (PKM2), an enzyme that plays a critical role in the metabolic reprogramming of cancer cells, known as the Warburg effect.

### Anticancer Activity

Compound 3k has demonstrated significant antiproliferative activity against a range of cancer cell lines that exhibit high expression of PKM2.<sup>[2]</sup>

Table 1: In Vitro Anticancer Activity of Compound 3k (IC<sub>50</sub> Values)

Cell Line	Cancer Type	IC <sub>50</sub> (μM)	Reference
HCT116	Colon Carcinoma	0.18	<sup>[2]</sup>
HeLa	Cervical Carcinoma	0.29	<sup>[2]</sup>
H1299	Non-small cell lung cancer	1.56	<sup>[2]</sup>

## Enzyme Inhibition

Compound 3k is a selective inhibitor of PKM2, showing significantly less activity against other isoforms of pyruvate kinase.

Table 2: Pyruvate Kinase Inhibition by Compound 3k

Enzyme Isoform	IC <sub>50</sub> (μM)	Reference
PKM2	2.95	[3]

## Cytotoxicity Against Human Cell Lines

While exhibiting potent anticancer activity, compound 3k has also been shown to have cytotoxic effects on normal human cell lines.

Table 3: Cytotoxicity of Compound 3k on Human Cell Lines

Cell Line	Cell Type	Noted Effect	Reference
LO2	Normal human liver cells	Significant cytotoxicity	[1]
HepG2	Human liver cancer cells	Significant cytotoxicity	[1]

## Antibacterial Activity

Commercial vendor information describes **Antibacterial agent 221** (compound 3k) as a potent inhibitor of Gram-positive Methicillin-resistant *Staphylococcus aureus* (MRSA).[1] However, a comprehensive review of the available scientific literature did not yield specific Minimum Inhibitory Concentration (MIC) values or detailed studies confirming this antibacterial activity and its mechanism. Further independent verification is required to substantiate this claim.

## Experimental Protocols

### Synthesis of Compound 3k

A detailed, step-by-step synthesis protocol for compound 3k is not explicitly available in the reviewed literature. However, the synthesis of novel naphthoquinone derivatives, including compound 3k, has been reported.[2] The general approach involves the reaction of a naphthoquinone scaffold with appropriate side chains. For the synthesis of analogous dihydronaphthalene compounds, a common starting material is 6-methoxy-1-tetralone.

## MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

- **Cell Seeding:** Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Treat the cells with varying concentrations of compound 3k and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 48 hours).
- **MTT Addition:** Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC<sub>50</sub> value using appropriate software.

## PKM2 Inhibition Assay

The inhibitory activity of compound 3k against PKM2 can be measured using a lactate dehydrogenase (LDH)-coupled enzyme assay.

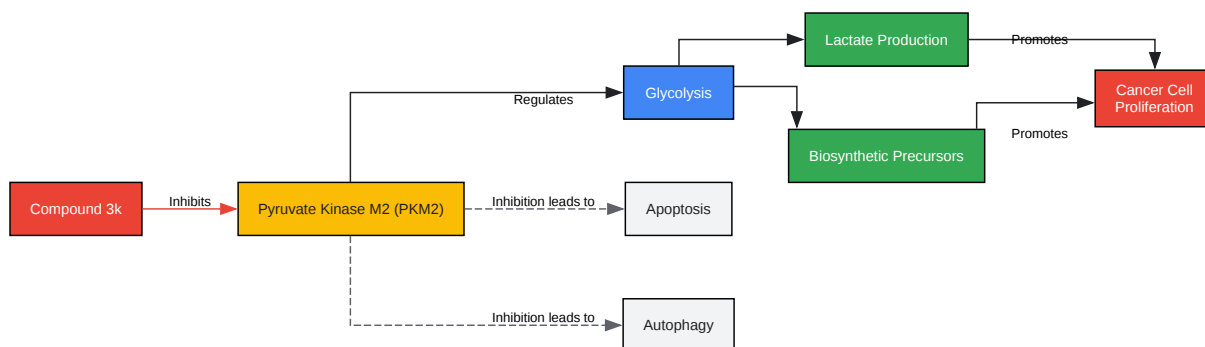
Protocol:

- **Reaction Mixture Preparation:** Prepare a reaction mixture containing recombinant human PKM2 enzyme, phosphoenolpyruvate (PEP), and adenosine diphosphate (ADP) in an appropriate assay buffer.
- **Inhibitor Addition:** Add varying concentrations of compound 3k or a vehicle control to the reaction mixture.
- **Initiation of Reaction:** Initiate the enzymatic reaction. The pyruvate produced by PKM2 is then used by LDH to convert NADH to NAD<sup>+</sup>.
- **Kinetic Measurement:** Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer.
- **Data Analysis:** Calculate the rate of the reaction at each inhibitor concentration and determine the IC<sub>50</sub> value.

## Signaling Pathways and Experimental Workflows

### PKM2 Inhibition Signaling Pathway

Compound 3k exerts its anticancer effects by inhibiting PKM2, which disrupts the glycolytic pathway in cancer cells. This leads to a decrease in the production of lactate and biosynthetic precursors necessary for rapid cell proliferation. The inhibition of PKM2 can also induce apoptosis and autophagy in cancer cells.

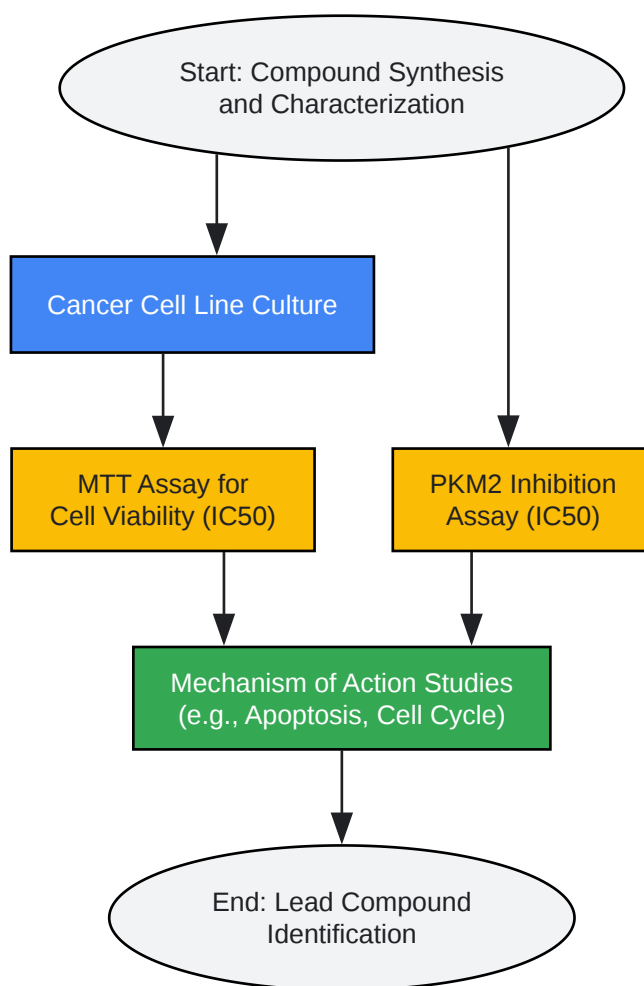


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Caption: Inhibition of PKM2 by Compound 3k disrupts glycolysis and cancer cell proliferation.

## Experimental Workflow for Anticancer Activity Screening

The general workflow for evaluating the anticancer potential of a compound like 3k involves a series of in vitro assays.



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Caption: A typical workflow for the in vitro evaluation of an anticancer compound.

## Conclusion

"**Antibacterial agent 221**," identified as compound 3k, is a well-characterized inhibitor of pyruvate kinase M2 with demonstrated potent anticancer activity in vitro. Its primary mechanism of action involves the disruption of cancer cell metabolism. While there are commercial claims of its efficacy against MRSA, the scientific literature currently lacks detailed evidence to support this. Therefore, for the scientific and drug development community, compound 3k holds significant promise as a lead compound for the development of novel anticancer therapeutics targeting tumor metabolism. Further investigation into its potential antibacterial properties is warranted to validate the initial claims.

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